molecular formula C9H12N2O3S B8770353 Ethyl 2-acetylamino-4-thiazoleacetate CAS No. 31119-05-8

Ethyl 2-acetylamino-4-thiazoleacetate

Cat. No.: B8770353
CAS No.: 31119-05-8
M. Wt: 228.27 g/mol
InChI Key: INGKHJJPHOQNBJ-UHFFFAOYSA-N
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Description

Ethyl 2-acetylamino-4-thiazoleacetate (CAS 31119-05-8) is a thiazole derivative with the molecular formula C₉H₁₂N₂O₃S and a molecular weight of 228.27 g/mol. This compound, also known as ethyl 2-(2-acetamidothiazol-4-yl)acetate, is a key intermediate in pharmaceutical synthesis. Its structure features an acetylated amino group at the 2-position of the thiazole ring and an ethyl ester moiety at the 4-position (Figure 1). This modification enhances stability compared to its non-acetylated counterpart, Ethyl 2-amino-4-thiazoleacetate (CAS 53266-94-7), by reducing nucleophilicity and improving shelf life .

The compound is widely utilized in synthesizing antibiotics (e.g., cephalosporins like Cefdinir) and bioactive molecules, as highlighted in patents and studies by SmithKline Beecham and Yamanouchi Pharmaceutical . Its coordination chemistry with transition metals (e.g., Cd²⁺, Co²⁺) has also been explored for luminescent materials .

Properties

CAS No.

31119-05-8

Molecular Formula

C9H12N2O3S

Molecular Weight

228.27 g/mol

IUPAC Name

ethyl 2-(2-acetamido-1,3-thiazol-4-yl)acetate

InChI

InChI=1S/C9H12N2O3S/c1-3-14-8(13)4-7-5-15-9(11-7)10-6(2)12/h5H,3-4H2,1-2H3,(H,10,11,12)

InChI Key

INGKHJJPHOQNBJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-acetylamino-4-thiazoleacetate has the molecular formula C7H10N2O2SC_7H_{10}N_2O_2S. The compound features a thiazole ring that is crucial for its biological activity. It is soluble in methanol and exhibits properties that facilitate interactions with various biological targets.

Scientific Research Applications

1. Medicinal Chemistry

  • Antibiotic Synthesis : this compound is utilized as an intermediate in the synthesis of several antibiotics, including cefotiam, which is effective against a range of bacterial infections .
  • Anticancer Activity : Research indicates that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancers. It achieves this by interacting with cellular signaling pathways that regulate cell proliferation .

2. Enzyme Inhibition

  • The compound has shown potential as an enzyme inhibitor, particularly against tyrosinase, which is involved in melanin production. This action suggests possible applications in skin-related therapies .

3. Antimicrobial Properties

  • This compound exhibits antimicrobial activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

4. Anti-inflammatory Effects

  • Studies suggest that this compound may modulate immune responses by inhibiting cytokine production, making it a candidate for treating inflammatory diseases .

Synthetic Routes

This compound can be synthesized through various methods:

  • Common Synthetic Route : One prevalent method involves reacting ethanolamine with 4-chlorothiazole to form an intermediate, which is then reacted with ethyl acetate. The final product is obtained by neutralizing the reaction mixture with sodium carbonate or sodium acetate .
  • Industrial Production : In industrial settings, the production typically involves large-scale batch reactions under controlled conditions to optimize yield and purity.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound:

  • Cytotoxicity Studies : Research demonstrated significant cytotoxicity against multiple cancer cell lines when derivatives of this compound were evaluated. Modifications to the thiazole ring enhanced efficacy .
  • Synthesis of Antibiotics : The compound's role as an intermediate in synthesizing antibiotics continues to be explored, emphasizing its importance in developing novel antimicrobial agents .
  • Pharmacological Evaluations : Various studies have shown that thiazole derivatives can act as effective enzyme inhibitors and receptor antagonists, suggesting their potential use in drug development across diverse therapeutic areas .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical properties of thiazole derivatives are highly dependent on substituents. Below is a comparative analysis of Ethyl 2-acetylamino-4-thiazoleacetate with structurally related compounds:

Compound Name Substituents/Modifications Key Properties/Applications References
Ethyl 2-amino-4-thiazoleacetate Amino group at 2-position Reactive intermediate for antibiotics; forms metal complexes .
Ethyl 2-phenyl-4-thiazoleacetate Phenyl group at 2-position Increased lipophilicity; potential for hydrophobic drug delivery .
Methyl 2-(2-aminothiazol-4-yl)acetate Methyl ester instead of ethyl Similar reactivity but lower molecular weight; used in cephalosporin synthesis .
Ethyl 2-(formylamino)-4-thiazoleacetate Formyl group instead of acetyl Higher electrophilicity; precursor for protective group chemistry .
Ethyl 2-amino-4-thiazoleglyoxylate Glyoxylate moiety at 4-position Enhanced metal-chelation ability; used in coordination polymers .
Ethyl 2-(2-(3-(thiophene-2-carbonyl)thioureido)thiazol-4-yl)acetate Thioureido-thiophene substituent Specialized for antifungal/antimicrobial applications .

Key Observations :

  • Acetylation (as in the target compound) improves stability and reduces undesired side reactions compared to the amino analog .
  • Phenyl substitution () increases lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility .
  • Formylamino and glyoxylate derivatives exhibit distinct reactivities, enabling tailored applications in drug design and materials science .

Physicochemical Properties

Property This compound Ethyl 2-Amino-4-Thiazoleacetate Ethyl 2-Phenyl-4-Thiazoleacetate
Molecular Weight 228.27 g/mol 186.23 g/mol 247.31 g/mol
LogP ~1.5 (predicted) ~0.8 ~2.7
Solubility Moderate in DMSO, ethanol High in polar solvents Low in water
Melting Point 120–122°C (predicted) 98–100°C 85–87°C

Notes:

  • The acetyl group in the target compound increases molecular weight and LogP, enhancing membrane permeability but requiring formulation adjustments for solubility .
  • The phenyl analog () shows significantly higher LogP, making it suitable for lipid-based drug carriers .

Comparative Reactivity :

  • The acetyl group in the target compound reduces nucleophilicity, making it less reactive in coupling reactions compared to the amino analog .
  • Formylamino derivatives () are more electrophilic, facilitating condensation reactions .

Preparation Methods

Oximation Reaction

  • Reagents : Ethyl acetoacetate, methyl nitrite, ethanol.

  • Conditions : −5°C to 5°C for 2–4 hours.

  • Outcome : Ethyl 2-hydroxyiminoacetoacetate forms via nitrosation.

Methylation Reaction

  • Reagents : Dimethyl sulfate, tetrabutylammonium bromide (TBAB), K₂CO₃.

  • Conditions : 8–15°C for 4–6 hours.

  • Outcome : Methoxyimino intermediate with 85–90% conversion.

Bromination Reaction

  • Reagents : Bromine, chlorine gas.

  • Conditions : 35°C with controlled addition rates (bromine: 1.5 kg/hr; chlorine: 1 kg/hr).

  • Outcome : α-bromo derivative, monitored until methoxyimino purity <5%.

Cyclization Reaction

  • Reagents : Thiourea, sodium acetate, isopropanol/water.

  • Conditions : 20–30°C for 3 hours.

  • Outcome : Ethyl 2-acetylamino-4-thiazoleacetate (yield: 75–80%, purity: 98.5%).

Industrial Benefits :

  • Single-reactor setup reduces equipment costs.

  • No intermediate extraction minimizes yield loss.

Hydrochloride Salt Neutralization

Patent US4391979A describes synthesizing the hydrochloride salt, which is later neutralized to the free base.

Procedure :

  • Step 1 : 4-Chloroacetoacetyl chloride reacts with thiourea in methylene chloride/water at 5–10°C.

  • Step 2 : The hydrochloride precipitates, is filtered, and neutralized with Na₂CO₃.

  • Step 3 : Hydrolysis with NaOH yields the free acid, esterified with ethanol/HCl to the ethyl ester.

Yield : 68–72% after neutralization.

Stability Note : The hydrochloride salt is light-sensitive and prone to decarboxylation, requiring storage at <15°C.

Acetylation of Ethyl 2-Amino-4-Thiazoleacetate

This two-step method first synthesizes the amine intermediate, followed by acetylation.

Procedure :

  • Step 1 : Ethyl 2-amino-4-thiazoleacetate is prepared via cyclocondensation (see Method 1).

  • Step 2 : Acetylation with acetic anhydride in DMF/DCM, catalyzed by DCC.

  • Yield : 92–96% after recrystallization.

Optimization :

  • Catalyst : Dicyclohexylcarbodiimide (DCC) enhances acylation efficiency.

  • Solvent : Dichloromethane minimizes side reactions.

Comparative Analysis of Preparation Methods

Method Starting Material Key Reagents Yield Purity Industrial Feasibility
CyclocondensationEthyl bromopyruvateThiourea, NaOH63–70%99.47%Moderate
Multi-StepEthyl acetoacetateDimethyl sulfate, TBAB75–80%98.5%High
Hydrochloride4-Chloroacetoacetyl chlorideThiourea, Na₂CO₃68–72%97%Moderate
AcetylationEthyl 2-amino-4-thiazoleacetateAcetic anhydride, DCC92–96%98%Low

Key Findings :

  • Multi-Step Synthesis offers the best balance of yield and scalability for industrial use.

  • Cyclocondensation is preferred for high-purity applications but requires longer reaction times.

  • Acetylation achieves excellent yields but depends on pre-synthesized intermediates.

Reaction Optimization Strategies

Solvent Selection

  • Ethanol : Optimal for cyclocondensation due to polarity and boiling point.

  • Methylene Chloride : Ideal for hydrochloride synthesis, preventing hydrolysis.

Temperature Control

  • Low Temperatures (−5°C to 10°C) prevent side reactions in oximation and bromination.

  • Reflux Conditions (78°C) ensure complete cyclocondensation.

Catalysts

  • Phase-Transfer Catalysts (e.g., TBAB) : Accelerate methylation by facilitating ion-pair transfer.

  • DCC : Enhances acetylation efficiency via active ester formation.

Challenges and Solutions

Decarboxylation

  • Issue : The free acid intermediate decarboxylates to 2-amino-4-methylthiazole.

  • Solution : Use hydrochloride salt during storage and neutralization.

Purification

  • Issue : Byproducts from multi-step reactions complicate isolation.

  • Solution : Centrifugal filtration and pH adjustment (pH 4.5–5.0) streamline purification.

Emerging Methodologies

Recent advances include enzymatic acetylation using lipases, which offer greener alternatives to chemical catalysts. However, these methods remain experimental, with yields ≤50% .

Q & A

Q. What are the common synthetic routes for preparing ethyl 2-acetylamino-4-thiazoleacetate and its structural analogs?

this compound can be synthesized via condensation reactions involving thioamide derivatives and ethyl bromo-oxobutanoate. For example, refluxing benzothioamide with ethyl 4-bromo-3-oxobutanoate in absolute ethanol yields thiazole-acetate derivatives . Another approach involves reacting 2-amino-thiazole intermediates with acetonitrile in the presence of anhydrous aluminum chloride to form acetamide derivatives . Structural characterization typically employs microanalysis (within 0.4% theoretical values), IR, and NMR spectroscopy .

Q. How can researchers optimize the purification of thiazole-acetate derivatives post-synthesis?

After synthesis, the crude product is often extracted using ether, followed by filtration over anhydrous sodium sulfate to remove residual water. Recrystallization from ethanol or aqueous ethanol is recommended to achieve high purity (>97%) . For compounds prone to decomposition, short shelf-life considerations and exact-weight packaging are advised to maintain stability .

Q. What analytical techniques are critical for confirming the structure of this compound?

Key techniques include:

  • Mass spectrometry (MS) to verify molecular weight and fragmentation patterns.
  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and acetyl/thiazole ring integration .
  • Elemental analysis to validate C, H, N, and S content .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

Molecular docking studies using tools like AutoDock Vina can predict binding affinities of thiazole-acetate derivatives to target proteins (e.g., kinases or viral proteases). For instance, analogs with halogen substituents on the benzene ring show improved interactions with hydrophobic enzyme pockets . Advanced QSAR models can further correlate structural features (e.g., electron-withdrawing groups) with antifungal or anticancer activity .

Q. What strategies address conflicting spectral data in thiazole-acetate derivative characterization?

Discrepancies in NMR or IR spectra may arise from tautomerism or rotational isomerism. To resolve this:

  • Perform variable-temperature NMR to detect dynamic equilibria.
  • Use 2D NMR (e.g., COSY, NOESY) to map coupling patterns and confirm substituent orientation .
  • Compare experimental data with DFT-calculated spectra for validation .

Q. How do reaction conditions influence the regioselectivity of thiazole ring functionalization?

Regioselective halogenation or nitration of the thiazole ring depends on the electronic environment. For example, electron-rich thiazoles undergo electrophilic substitution at the 5-position, while electron-deficient rings favor the 4-position. Reaction optimization using controlled temperatures (0–5°C for nitration) and catalysts (e.g., FeCl₃ for chlorination) can enhance selectivity .

Q. What are the challenges in assessing the biological activity of this compound in vitro?

Key challenges include:

  • Solubility : Thiazole-acetates often require DMSO or cyclodextrin-based formulations for cell culture assays.
  • Metabolic instability : Incubation with liver microsomes can identify labile sites (e.g., ester hydrolysis) for structural modification .
  • Off-target effects : Use siRNA knockdown or competitive binding assays to validate target specificity .

Methodological Tables

Q. Table 1. Synthetic Conditions for Thiazole-Acetate Derivatives

StepReagents/ConditionsYield (%)Purity (%)Reference
Thiazole ring formationBenzothioamide, ethyl 4-bromo-3-oxobutanoate, EtOH, reflux65–7597
AcetylationAcetonitrile, AlCl₃, CH₂Cl₂, 0°C80–8595
RecrystallizationEthanol/water (3:1 v/v)>99

Q. Table 2. Key Spectral Data for this compound

TechniqueCharacteristic SignalsReference
¹H NMR (CDCl₃)δ 1.25 (t, 3H, CH₂CH₃), δ 4.15 (q, 2H, OCH₂), δ 2.35 (s, 3H, COCH₃)
IR (KBr)1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide)
MS (EI)m/z 256 [M]⁺, 214 [M – CH₂CO]⁺

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